molecular formula C20H18FN3OS B12831839 Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Cat. No.: B12831839
M. Wt: 367.4 g/mol
InChI Key: YXPVZHLNSFULTG-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a cyclopropyl group, a fluorophenyl group, and a thioether linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Functionalized fluorophenyl derivatives

Scientific Research Applications

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thioether linkage may participate in covalent bonding with target proteins. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-
  • Acetamide, N-(4-fluorophenyl)-2-chloro-
  • Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-

Uniqueness

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s three-dimensional conformation. This structural feature can enhance binding specificity and selectivity for certain biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-12-2-9-16-17(10-12)23-19(13-3-5-14(21)6-4-13)24-20(16)26-11-18(25)22-15-7-8-15/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25)

InChI Key

YXPVZHLNSFULTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4

Origin of Product

United States

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